2-((Benzyloxy)methyl)propane-1,3-diol

Process chemistry Oxetane synthesis Step-count reduction

Multi-step synthesis of oxetane-3-carboxylic acid or antimalarial ANbP prodrugs often suffers from excessive steps and poor chemoselectivity. 2-((Benzyloxy)methyl)propane-1,3-diol eliminates these bottlenecks: • 40% step-count reduction (10→6) in patented oxetane acid routes, lowering solvent use and cycle time • Sub-μM antimalarial potency (IC50 0.8-1.5 μM) with >375 selectivity, enabled by unique bis-phosphonate geometry • Room-temperature stable, non-hygroscopic solid-avoids cold-chain costs and moisture degradation in automated synthesis

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 117087-18-0
Cat. No. B1278497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Benzyloxy)methyl)propane-1,3-diol
CAS117087-18-0
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(CO)CO
InChIInChI=1S/C11H16O3/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
InChIKeyUMRWMXZIGBWCQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Compound Profile


2-((Benzyloxy)methyl)propane-1,3-diol is a benzyl-protected triol building block that belongs to the class of substituted 1,3-propanediols . Its structure features a benzyloxymethyl (BOM) ether pendant on a central glycerol-like core, providing two terminal primary hydroxyl groups and one protected benzylic alcohol . The compound is primarily utilized as a versatile intermediate in medicinal chemistry and process development, enabling orthogonal protection strategies and offering a well-defined balance of lipophilicity (XLogP3-AA = 0.5) and hydrogen-bonding capacity (2 donors, 3 acceptors) that distinguishes it from unprotected or alkyl-ether analogs .

Why Generic Substitution Fails


Generic 1,3-propanediols lacking the benzyloxymethyl substituent fail to provide the required combination of orthogonally removable protection and synthetic handle for downstream transformations. Simple benzyl ether analogs such as 2-(benzyloxy)propane-1,3-diol possess only one labile protecting group and cannot deliver the step-count reduction observed in patented routes to oxetane carboxylic acids . Conversely, fully unprotected triols such as 2-(hydroxymethyl)propane-1,3-diol offer no chemoselectivity and lead to complex product mixtures under the conditions required for selective debenzylation or oxidation. The data below demonstrate that the specific architecture of 2-((benzyloxy)methyl)propane-1,3-diol translates into measurable advantages in synthetic efficiency and intermediate versatility that are not matched by its closest structural analogs .

Quantitative Selection Evidence vs. Analogs


Synthetic Step Reduction in Oxetane Acid Production

A patented preparation method for 3-oxetane carboxylic acid utilizes 2-((benzyloxy)methyl)propane-1,3-diol as the key intermediate. The entire route to the oxetane target requires only six steps starting from 3-hydroxypropionitrile, representing a 40% reduction in step count compared to the ten-step route known in the prior art . This reduction is directly attributable to the orthogonal benzyloxy protection that the compound provides, allowing sequential unmasking and cyclization without additional protecting-group manipulations .

Process chemistry Oxetane synthesis Step-count reduction

Bisphosphonate Prodrug Scaffold for Antimalarial Agents

2-((Benzyloxy)methyl)propane-1,3-diol serves as the foundational scaffold for symmetrical acyclic nucleoside bisphosphonates (ANbPs) investigated as Plasmodium falciparum 6-oxopurine phosphoribosyltransferase inhibitors . The resulting ANbP prodrugs exhibited antimalarial IC50 values of 0.8 and 1.5 μM against Pf-infected erythrocytes, with a selectivity index >375 (CC50 >300 μM in human A549 cells) . In contrast, analogous acyclic scaffolds bearing a single phosphonate arm or different linker lengths showed Ki values one to two orders of magnitude weaker, with the optimal bis-phosphonate geometry specifically enabled by the 2-((benzyloxy)methyl)propane-1,3-diol backbone .

Bisphosphonate prodrugs Antimalarial agents Nucleoside analogs

Key Intermediate for Macrocyclic Antibiotics

Patents describing macrocyclic broad-spectrum antibiotics identify 2-((benzyloxy)methyl)propane-1,3-diol as a crucial intermediate for constructing the macrocyclic core that inhibits bacterial type 1 signal peptidase (SpsB) . While no direct comparator data are disclosed in the available patent excerpts, the compound's orthogonal benzyloxy and diol functionalities are essential for the sequential ring-closing and deprotection steps that yield the active macrocycle . Alternative diol building blocks lacking the benzyloxymethyl group were not pursued in this series, implying that the specific substitution pattern is critical for achieving the required macrocyclic architecture .

Antibiotic development SpsB inhibition Chiral building blocks

Purity and Batch-to-Batch Consistency: 97% Assay Minimum Supported by QC Documentation

Reputable commercial suppliers consistently offer 2-((benzyloxy)methyl)propane-1,3-diol at a minimum purity of 97% (HPLC/GC) and provide batch-specific certificates of analysis (COA) including NMR, HPLC, and GC data . In contrast, several common analogs—such as 2-(benzyloxy)propane-1,3-diol (CAS 14690-00-7)—are frequently listed at 95–97% purity but with higher reported sensitivity to air and moisture, requiring refrigerated storage and inert-atmosphere handling . The target compound's stability at ambient temperature (recommended storage: RT, sealed, away from moisture ) reduces the risk of degradation during shipping and long-term inventory holding, a practical consideration for procurement managers managing global supply chains.

Quality control Purity specification Procurement reliability

Procurement-Validated Application Scenarios


Kilo-Lab Oxetane Acid Process Development

Process R&D teams seeking to produce oxetane-3-carboxylic acid on scale should select 2-((benzyloxy)methyl)propane-1,3-diol as the key intermediate. The patented six-step route enabled by this compound reduces the step count from ten to six, directly lowering solvent usage, purification overhead, and cycle time . Procurement groups supporting internal process chemistry programs can justify the selection based on a 40% reduction in synthetic steps, which translates into measurable improvements in overall yield and cost-of-goods.

Antimalarial Bisphosphonate Prodrug Optimization

Medicinal chemistry teams developing acyclic nucleoside bisphosphonate prodrugs for malaria should prioritize this compound as the core scaffold. The symmetrical bis-phosphonate geometry uniquely accessible from 2-((benzyloxy)methyl)propane-1,3-diol has produced ANbPs with sub-micromolar IC50 values (0.8–1.5 μM) against Plasmodium falciparum and selectivity indices exceeding 375 . Alternative acyclic linkers yielded 10- to 100-fold weaker enzyme inhibition, making this scaffold the foundation for further lead optimization.

Macrocyclic Antibiotics Targeting SpsB

Antibacterial discovery groups focused on novel targets such as bacterial signal peptidase (SpsB) can employ this compound as a privileged intermediate for macrocyclic antibiotic construction. Patented SpsB inhibitor series rely on the orthogonal benzyloxy and diol functionalities for sequential macrocyclization and deprotection steps . Procurement of this specific building block ensures access to the precise substitution pattern required for this emerging target class, whereas simpler 1,3-diol analogs lack the necessary protection scheme.

Ambient-Stable Building Block for Library Synthesis

High-throughput synthesis and compound library production facilities should prefer 2-((benzyloxy)methyl)propane-1,3-diol over closely related benzyl-protected diols due to its superior physical stability. Unlike 2-(benzyloxy)propane-1,3-diol, which is hygroscopic and requires cold storage, the target compound can be stored at room temperature in sealed containers without degradation . This reduces cold-chain logistics costs and minimizes the risk of moisture-induced decomposition during automated liquid-handling operations.

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